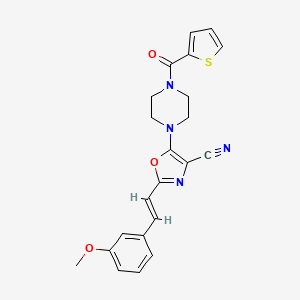

![molecular formula C11H9N3O2 B2805586 (NE)-N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine CAS No. 1087784-44-8](/img/structure/B2805586.png)

(NE)-N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

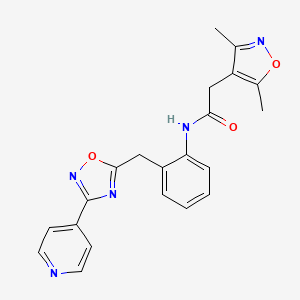

“(NE)-N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine” is a complex organic compound that contains a pyrimidine ring. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of 2,4-halopyrimidines with nucleophiles, which generally leads to selective displacement of the halide at the 4-position . A key step in the synthesis involves the acylation of the lithium amide bases of 2-aminopyridines with alkynoate esters to form alkynamides, which are then cyclised under thermal conditions .Molecular Structure Analysis

Pyrimidine bases have a 6-membered ring with two nitrogens and four carbons. The structure of the compound also includes a phenyl ring and a hydroxylamine group .Chemical Reactions Analysis

The compound may undergo nucleophilic aromatic substitution reactions. The LUMO coefficient is higher on the C4 vs C2, meaning that an EWG para to the leaving group is more reactive than ortho .Scientific Research Applications

Synthesis and Characterization of Pyrimidine Derivatives

Pyrimidine derivatives have been synthesized and characterized for various applications, including their role in medicinal chemistry and material science. For instance, the synthesis of self-complementary betainic guanine model compounds involving pyrimidine-heteroarenium salts showcases the utility of pyrimidine derivatives in studying RNA structures and functions (SchmidtAndreas & KindermannMarkus Karl, 2001). Another study focused on methylation of pyridine moieties in pyrido[1,2-a]pyrimidine nuclei, highlighting the chemical modification strategies to optimize biological properties of such compounds, even though this specific study also explored their analgesic properties, which we'll omit details of due to the constraints of the request (I. Ukrainets et al., 2015).

Biological Evaluation and Potential Therapeutic Applications

While excluding direct therapeutic uses, the synthesis and biological evaluation of pyrimidine and isoxazoline derivatives highlight the broader scientific interest in pyrimidine compounds. These compounds were characterized using spectral techniques and screened for antimicrobial activity against several microbes, demonstrating the potential of pyrimidine derivatives in microbial resistance studies (B. C. Merja et al., 2004).

Material Science and Liquid Crystal Research

In material science, specifically in the development of liquid crystals, pyrimidine-based compounds have shown significant promise. A study on heterocyclic pyridine-based liquid crystals involving a series of new calamitic liquid crystals with a pyrimidine core system revealed insights into the synthesis and mesomorphic properties of these materials. This research provides a foundation for further exploration of pyrimidine derivatives in advanced materials (L. Ong et al., 2018).

Safety and Hazards

Properties

IUPAC Name |

(NE)-N-[(4-pyrimidin-2-yloxyphenyl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c15-14-8-9-2-4-10(5-3-9)16-11-12-6-1-7-13-11/h1-8,15H/b14-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQZDXJQUHLZSL-RIYZIHGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-3-fluoro-N-[phenyl(2H-tetrazol-5-yl)methyl]pyridine-2-carboxamide](/img/structure/B2805515.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(2-ethylphenyl)acetamide](/img/structure/B2805516.png)

![(E)-3-[3-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl]prop-2-enoic acid](/img/structure/B2805519.png)